# Technical Support Center: Interpreting Adverse Events of KER-047 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | KER047   |           |
| Cat. No.:            | B8134263 | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting adverse events (AEs) associated with KER-047, a selective activin receptor-like kinase-2 (ALK2) inhibitor, based on findings from clinical trials.

## **Frequently Asked Questions (FAQs)**

Q1: What is the overall safety profile of KER-047 observed in clinical trials?

A1: Based on the Phase 1 clinical trial in healthy volunteers, KER-047 has been generally well-tolerated.[1] The majority of reported adverse events were mild to moderate in severity, and no serious adverse events (SAEs) were observed.

Q2: What are the most commonly reported adverse events with KER-047?

A2: In the Phase 1 trial, the most common AEs reported more frequently in participants receiving KER-047 compared to placebo included: abdominal discomfort, upper abdominal pain, chills, decreased appetite, diarrhea, dizziness, fatigue, gastroenteritis, headache, lymphopenia, myalgia, nausea, neutropenia, pyrexia, rhinorrhea, tonsillitis, and vomiting.

Q3: Were there any dose-limiting toxicities observed in the clinical trials?

A3: In a Phase 2 trial involving one patient with iron-refractory iron deficiency anemia (IRIDA), no dose-limiting toxicities were reported during treatment with KER-047.[2]

Q4: Have any adverse events led to the discontinuation of KER-047 in clinical trials?



A4: Yes, in the Phase 1 trial, some participants discontinued the study drug due to AEs. The AEs that most frequently led to discontinuation were lymphopenia and chills.

Q5: Is the observed lymphopenia a cause for concern?

A5: Keros Therapeutics has suggested that the observed lymphopenia is consistent with the mechanism of action of KER-047. Importantly, this side effect was found to be reversible after discontinuing the drug.

# Data Presentation: Adverse Events in Phase 1 Clinical Trial

Table 1: Summary of Adverse Events in the KER-047 Phase 1 Clinical Trial

| Adverse Event Category         | Observations                                                                                             |  |
|--------------------------------|----------------------------------------------------------------------------------------------------------|--|
| Severity of AEs                | The majority of adverse events were reported as mild or moderate.                                        |  |
| Serious AEs (SAEs)             | No serious adverse events were reported in the trial.                                                    |  |
| AEs Leading to Discontinuation | Lymphopenia and chills were the most common adverse events leading to discontinuation of the study drug. |  |

Table 2: Common Adverse Events Reported in the KER-047 Phase 1 Clinical Trial (More Frequent than Placebo)



| System Organ Class                                   | Reported Adverse Events                                                                    |  |
|------------------------------------------------------|--------------------------------------------------------------------------------------------|--|
| Gastrointestinal Disorders                           | Abdominal discomfort, Upper abdominal pain,<br>Diarrhea, Nausea, Vomiting, Gastroenteritis |  |
| General Disorders and Administration Site Conditions | Chills, Fatigue, Pyrexia (fever)                                                           |  |
| Infections and Infestations                          | Rhinorrhea, Tonsilitis                                                                     |  |
| Investigations                                       | Lymphopenia, Neutropenia                                                                   |  |
| Metabolism and Nutrition Disorders                   | Decreased appetite                                                                         |  |
| Musculoskeletal and Connective Tissue Disorders      | Myalgia (muscle pain)                                                                      |  |
| Nervous System Disorders                             | Dizziness, Headache                                                                        |  |

Source: Keros Therapeutics Presentations and Publications

## **Experimental Protocols**

While the complete and detailed clinical trial protocols are not publicly available, the following methodologies can be inferred from the published data regarding the Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose trial of KER-047 in healthy volunteers.

- Study Design: The trial consisted of two parts. Part 1 evaluated single ascending oral doses
  of both a capsule and a liquid formulation of KER-047, or a placebo. Part 2 assessed
  multiple ascending doses of the liquid formulation or a placebo, administered daily.
- Primary Objectives: The main goals of the study were to assess the safety, tolerability, and pharmacokinetics of KER-047.
- Adverse Event Monitoring: The monitoring of adverse events was a key component of the safety assessment. This likely included:
  - Regular clinical assessments and physical examinations.



- Monitoring of vital signs (e.g., blood pressure, heart rate, temperature).
- Collection of blood and urine samples for standard laboratory safety tests (hematology, clinical chemistry, and urinalysis). The specific frequency of these collections is not detailed in the available documents.
- Spontaneous reporting of any symptoms by the trial participants.
- Adverse Event Grading: The severity of adverse events was likely graded according to a standardized scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), although the specific version used is not specified in the available public documents.

## **Troubleshooting Guide**

Issue 1: A researcher observes a higher-than-expected incidence of gastrointestinal AEs (nausea, diarrhea, abdominal pain) in their preclinical model treated with an ALK2 inhibitor.

- Question: Is this consistent with the clinical findings for KER-047?
- Answer: Yes, gastrointestinal AEs including nausea, diarrhea, and abdominal pain were among the more common AEs reported in the Phase 1 clinical trial of KER-047. This suggests a potential class effect for ALK2 inhibitors.
- Troubleshooting Steps:
  - Dose-Response Relationship: Determine if the incidence and severity of the gastrointestinal AEs are dose-dependent in your model. The clinical trial was a doseescalation study, which helps to understand such relationships.
  - Formulation and Administration: Consider if the formulation or route of administration in your preclinical study could be contributing to the observed gastrointestinal effects.
  - Supportive Care: In a clinical setting, mild to moderate gastrointestinal AEs are often managed with supportive care. In your preclinical model, ensure adequate hydration and nutrition for the animals.







Issue 2: A significant decrease in lymphocyte counts is observed in an ongoing experiment with an ALK2 inhibitor.

- Question: Has lymphopenia been reported for KER-047, and is it reversible?
- Answer: Yes, lymphopenia was reported in the Phase 1 clinical trial of KER-047 and was a
  reason for study drug discontinuation in some participants. Importantly, this effect was
  reported to be reversible upon cessation of treatment.
- Troubleshooting Steps:
  - Mechanism of Action: Keros Therapeutics suggests that lymphopenia may be consistent with the mechanism of action of KER-047. Researchers should investigate the potential biological link between ALK2 inhibition and lymphocyte regulation.
  - Monitoring and Reversibility: Implement a monitoring plan to track lymphocyte counts over time, including a washout period to confirm reversibility.
  - Dose Adjustment: If the lymphopenia is severe or concerning in your experimental model,
     consider a dose reduction or intermittent dosing schedule to mitigate this effect.

## **Visualizations**











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ifopa.org [ifopa.org]
- 2. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Adverse Events of KER-047 in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134263#interpreting-adverse-events-of-ker-047-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com